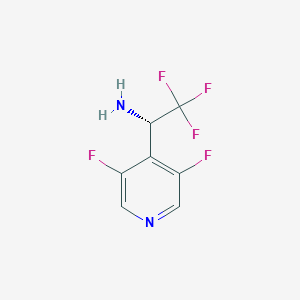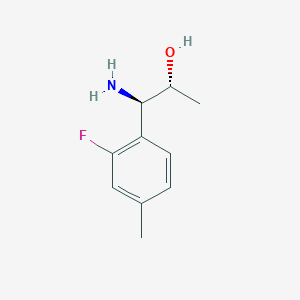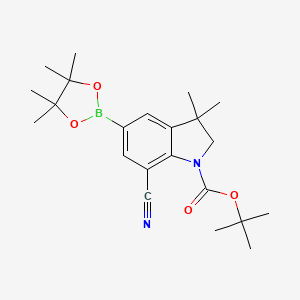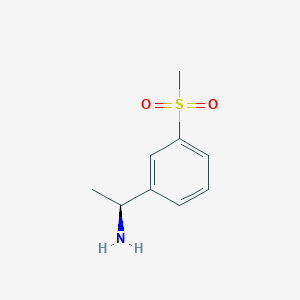
(1S)-1-(3,5-difluoropyridin-4-yl)-2,2,2-trifluoroethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(3,5-difluoropyridin-4-yl)-2,2,2-trifluoroethanamine is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,5-difluoropyridin-4-yl)-2,2,2-trifluoroethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoropyridine and 2,2,2-trifluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or platinum-based catalysts.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in maintaining the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3,5-difluoropyridin-4-yl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(1S)-1-(3,5-difluoropyridin-4-yl)-2,2,2-trifluoroethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1S)-1-(3,5-difluoropyridin-4-yl)-2,2,2-trifluoroethanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3,5-dichloropyridin-4-yl)-2,2,2-trifluoroethanamine: Similar structure but with chlorine atoms instead of fluorine.
(1S)-1-(3,5-dibromopyridin-4-yl)-2,2,2-trifluoroethanamine: Bromine atoms replace the fluorine atoms.
(1S)-1-(3,5-dimethylpyridin-4-yl)-2,2,2-trifluoroethanamine: Methyl groups instead of fluorine atoms.
Uniqueness
The presence of fluorine atoms in (1S)-1-(3,5-difluoropyridin-4-yl)-2,2,2-trifluoroethanamine imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs with other substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H5F5N2 |
|---|---|
Molecular Weight |
212.12 g/mol |
IUPAC Name |
(1S)-1-(3,5-difluoropyridin-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H5F5N2/c8-3-1-14-2-4(9)5(3)6(13)7(10,11)12/h1-2,6H,13H2/t6-/m0/s1 |
InChI Key |
RGAXJKGXPGDYKV-LURJTMIESA-N |
Isomeric SMILES |
C1=C(C(=C(C=N1)F)[C@@H](C(F)(F)F)N)F |
Canonical SMILES |
C1=C(C(=C(C=N1)F)C(C(F)(F)F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole](/img/structure/B13047197.png)
![2-Amino-8-(tert-butyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13047198.png)


![(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{[3-(trifluoromethyl)phenyl]methoxy}methanimidamide](/img/structure/B13047216.png)

![2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13047220.png)


![(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13047231.png)
![3-Isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13047240.png)



